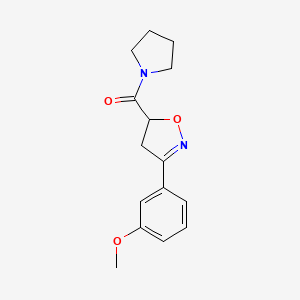

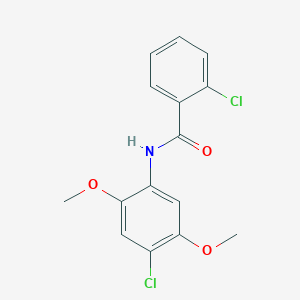

![molecular formula C17H12N4O3 B5551180 1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoloquinoline derivatives, including "1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline", are notable for their potential in medicinal chemistry, particularly as adenosine receptor antagonists. These compounds are part of extensive studies aiming to develop new therapeutic agents with high potency and selectivity.

Synthesis Analysis

The synthesis of triazoloquinoline derivatives typically involves multi-step organic reactions starting from nitrophenyl precursors. For example, Catarzi, Colotta, Varano, and their colleagues (2005) detailed the synthesis of 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives, which share a similar structural framework with the compound of interest. These processes often involve cyclization, hydrolysis, and decarboxylation steps to achieve the desired triazoloquinoline core (Catarzi et al., 2005).

Molecular Structure Analysis

The molecular structure of triazoloquinoline derivatives is characterized by a fused triazole and quinoline ring system. This unique structure is crucial for their biological activity, particularly their interaction with adenosine receptors. Studies by Catarzi, Colotta, Varano, and others have elucidated the steric and electrostatic requirements for the anchoring of these derivatives at the receptor recognition site, providing insights into the molecular basis of their action (Catarzi et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline is a compound that belongs to the family of tricyclic heteroaromatic systems. Research into these compounds has led to the development of methods for their synthesis, providing key intermediates in satisfactory yields. These methods involve cyclization, hydrolysis, decarboxylation, reduction, and dehydrogenation processes to yield the title compounds. These synthetic routes are crucial for producing compounds for further biological evaluation and structural studies (Catarzi et al., 1992; Catarzi et al., 1993).

Pharmacological Applications

Significant research has focused on the pharmacological applications of triazoloquinoline derivatives, especially as adenosine receptor antagonists. These compounds have been explored for their potential in treating various diseases, with a focus on their ability to interact selectively with human A3 adenosine receptors (hA3 AR). Structural modifications, such as the introduction of acyl residues and various substituents, have shown that these derivatives can be potent and selective hA3 AR antagonists. This research highlights the therapeutic potential of triazoloquinoline derivatives in drug development (Lenzi et al., 2006; Catarzi et al., 2005).

Anticancer Activity

Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives has also extended into the field of oncology. These compounds have been synthesized with various structural requirements to explore their anticancer activities. Some derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, offering a foundation for further investigation into their potential as anticancer agents (Reddy et al., 2015; Zheng et al., 2015).

Propiedades

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c1-24-15-8-6-12(10-14(15)21(22)23)17-19-18-16-9-7-11-4-2-3-5-13(11)20(16)17/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMQOUKGCSAUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

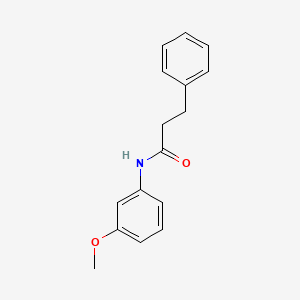

![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

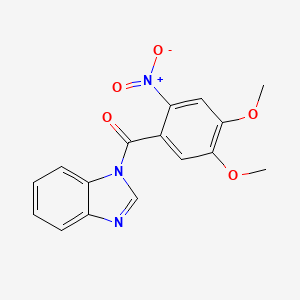

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

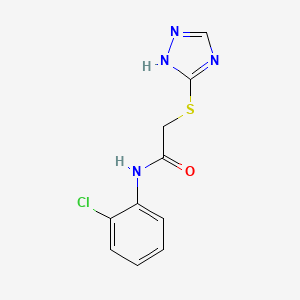

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)